2-(3-Methoxypyridin-2-yl)pentanoic acid
Description
2-(3-Methoxypyridin-2-yl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted at the second carbon with a 3-methoxy-pyridin-2-yl moiety. This structure integrates a pyridine ring, a methoxy group at the 3-position, and a carboxylic acid functional group.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-methoxypyridin-2-yl)pentanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10/h4,6-8H,3,5H2,1-2H3,(H,13,14) |
InChI Key |
WNZVPYRYUPVPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyridin-2-yl)pentanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general procedure involves the coupling of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2-(3-Methoxypyridin-2-yl)pentanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyridin-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Methoxypyridin-2-yl)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
The following analysis compares 2-(3-Methoxypyridin-2-yl)pentanoic acid to structurally related compounds based on substituent groups, biological activity, and synthetic methodologies.
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Biological Activity: Pyridinyl-substituted pentanoic acids are frequently associated with enzyme inhibition (e.g., caspases in apoptosis) or metal chelation (e.g., iron(III)) . The methoxy group’s steric and electronic profile may modulate these activities.
Key Observations :
- The target compound may be synthesized via Fmoc-based SPPS (as in ) or through coupling reactions involving pre-functionalized pyridine intermediates .
- Yields for similar compounds vary widely (58–98%), influenced by steric hindrance from substituents (e.g., bulky piperazinyl groups in ) .
Pharmacological and Biochemical Relevance
- Caspase Inhibition: Analogs like IDN-6556 and VX-166 (pan-caspase inhibitors) demonstrate anti-inflammatory and anti-fibrotic effects in liver injury models. The methoxy group in 2-(3-Methoxypyridin-2-yl)pentanoic acid could enhance metabolic stability compared to labile esters or amides .
- Chelation Properties: H2(L4) in binds iron(III) via its pyridinone moiety. The methoxy group in the target compound may reduce chelation efficacy compared to hydroxyl groups but improve lipophilicity .
Biological Activity
2-(3-Methoxypyridin-2-yl)pentanoic acid is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group at the 3-position and a pentanoic acid side chain. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
The biological activity of 2-(3-methoxypyridin-2-yl)pentanoic acid is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound's binding affinity can modulate biochemical pathways, influencing physiological responses such as inflammation and neuroprotection.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist for certain receptors, particularly those involved in inflammatory responses.
- Enzyme Modulation : It can influence enzyme activity related to metabolic processes, potentially affecting the synthesis of signaling molecules.
Antimicrobial Properties
Research indicates that sodium 2-(3-methoxypyridin-2-yl)pentanoate, a salt derived from this compound, exhibits antimicrobial properties. These properties are linked to its structural features that enhance solubility and interaction with microbial membranes.
Neuroprotective Effects
Studies have shown that 2-(3-methoxypyridin-2-yl)pentanoic acid may provide neuroprotective effects. In vitro experiments demonstrated that it could reduce neuronal cell death under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .
Case Studies
-
Neuroinflammation Model :
- Objective : To assess the anti-neuroinflammatory effects of the compound.
- Method : Administered to rats with induced neuroinflammation.
- Findings : Significant reduction in markers of inflammation (e.g., GFAP reactivity) was observed at doses of 30 and 60 mg/kg/day, indicating its potential as a therapeutic agent in neuroinflammatory conditions .
-
Antimicrobial Activity Assessment :
- Objective : Evaluate the antimicrobial efficacy against various bacterial strains.
- Method : In vitro assays measuring minimum inhibitory concentration (MIC).
- Results : The compound showed promising activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
| Study | Methodology | Key Findings |
|---|---|---|
| Neuroinflammation Model | Rat model with induced inflammation | Significant reduction in GFAP reactivity |
| Antimicrobial Activity | In vitro MIC assays | Effective against selected bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
